N-Fmoc-O-cyclopropyl-L-serine
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Overview
Description
N-Fmoc-O-cyclopropyl-L-serine: is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is modified with a cyclopropyl group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropyl Modification: The hydroxyl group of serine is modified to a cyclopropyl group through a series of reactions involving cyclopropanation.
Industrial Production Methods: The industrial production of N-Fmoc-O-cyclopropyl-L-serine involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques where the compound is anchored to a resin and subjected to sequential addition of amino acids .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Fmoc-O-cyclopropyl-L-serine can undergo oxidation reactions where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Piperidine in DMF for Fmoc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Deprotected serine derivatives.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
Chemistry: N-Fmoc-O-cyclopropyl-L-serine is widely used in peptide synthesis as a building block due to its stability and ease of deprotection. It is also used in the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of serine residues in proteins .
Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool in medicinal chemistry .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications .
Mechanism of Action
The mechanism of action of N-Fmoc-O-cyclopropyl-L-serine involves its incorporation into peptides during synthesis. The Fmoc group protects the amine group during the synthesis process and is removed under basic conditions to reveal the free amine group, allowing for further peptide elongation . The cyclopropyl group provides steric hindrance, influencing the conformation and reactivity of the peptide .
Comparison with Similar Compounds
N-Fmoc-L-serine: Similar to N-Fmoc-O-cyclopropyl-L-serine but without the cyclopropyl modification.
N-Fmoc-O-benzyl-L-serine: Another derivative of serine with a benzyl group instead of a cyclopropyl group.
N-Fmoc-O-methyl-L-serine: A derivative with a methyl group instead of a cyclopropyl group.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which provides additional steric hindrance and influences the conformation of the peptide. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
Properties
Molecular Formula |
C21H21NO5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-3-cyclopropyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19(12-26-13-9-10-13)22-21(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
InChI Key |
YZOLZOMUINBHMM-IBGZPJMESA-N |
Isomeric SMILES |
C1CC1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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